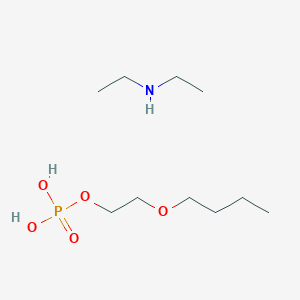

Bis(diethylammonium) 2-butoxyethyl phosphate

Description

Properties

CAS No. |

103659-12-7 |

|---|---|

Molecular Formula |

C10H26NO5P |

Molecular Weight |

271.29 g/mol |

IUPAC Name |

2-butoxyethyl dihydrogen phosphate;N-ethylethanamine |

InChI |

InChI=1S/C6H15O5P.C4H11N/c1-2-3-4-10-5-6-11-12(7,8)9;1-3-5-4-2/h2-6H2,1H3,(H2,7,8,9);5H,3-4H2,1-2H3 |

InChI Key |

OZOXTEDAMVQIOR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOCCOP(=O)(O)O.CCNCC |

Origin of Product |

United States |

Preparation Methods

Preparation of 2-Butoxyethyl Phosphate Intermediate

The key precursor for Bis(diethylammonium) 2-butoxyethyl phosphate is 2-butoxyethyl phosphate, typically prepared by the esterification of 2-butoxyethanol with phosphoric acid.

- Reactants: 2-butoxyethanol (C4H9OCH2CH2OH) and phosphoric acid (H3PO4).

Reaction: The hydroxyl group of 2-butoxyethanol reacts with phosphoric acid to form 2-butoxyethyl dihydrogen phosphate.

$$

\text{C}4\text{H}9\text{OCH}2\text{CH}2\text{OH} + \text{H}3\text{PO}4 \rightarrow \text{C}4\text{H}9\text{OCH}2\text{CH}2\text{OPO}3\text{H}2

$$Conditions: Controlled temperature (typically between 65-75 °C) to maintain reaction kinetics and avoid side reactions.

- Process: Phosphoric acid is gradually added to 2-butoxyethanol under stirring, with temperature control to maintain 65-70 °C. After complete addition, the mixture is stirred further at 68-72 °C for several hours to ensure complete esterification.

- The reaction mixture is filtered hot to remove any solids or impurities.

- Typical physical properties of the product include a refractive index of ~1.44 at 25 °C and a specific gravity around 1.12.

- The acid number (a measure of free acid content) is closely monitored to ensure product quality (e.g., total acid number around 333-339).

Table 1: Typical Reaction Parameters for 2-Butoxyethyl Phosphate Preparation

| Parameter | Value/Range |

|---|---|

| Temperature | 65-72 °C |

| Reaction Time | 3-4 hours |

| Molar Ratio (Phosphoric acid:2-butoxyethanol) | ~1:2 (stoichiometric) |

| Acid Number (mg KOH/g) | ~333-339 |

| Refractive Index (nD25) | ~1.4397 |

| Specific Gravity (20/4) | ~1.124 |

Source: Adapted from US Patent US3133787A describing butyl Cellosolve phosphate preparations, analogous to 2-butoxyethyl phosphate synthesis.

Formation of this compound

After obtaining 2-butoxyethyl phosphate, the next step involves neutralization with diethylamine to form the bis(diethylammonium) salt.

- Reactants: 2-butoxyethyl dihydrogen phosphate and diethylamine (C4H11N).

Reaction: The acidic phosphate groups are neutralized by diethylamine, forming the corresponding diethylammonium salt.

$$

2 \ \text{(C}4\text{H}9\text{OCH}2\text{CH}2\text{OPO}3\text{H}2) + 2 \ \text{(C}4\text{H}{11}\text{N}) \rightarrow \text{this compound}

$$Conditions: The neutralization is typically conducted at ambient or slightly elevated temperatures under stirring to ensure complete salt formation.

2.2. Isolation and Purification

- The salt may precipitate or be isolated by solvent evaporation or crystallization depending on the solvent system.

- The product is generally a viscous liquid or solid depending on purity and hydration.

Analytical and Quality Control Parameters

Ensuring the quality of this compound involves several analytical techniques:

| Analytical Parameter | Method | Typical Result/Range |

|---|---|---|

| Acid Number | Titration (KOH) | Near zero (complete neutralization) |

| NMR Spectroscopy | ^1H and ^31P NMR | Confirmation of phosphate and ammonium groups |

| IR Spectroscopy | FTIR | Phosphate P=O and N-H stretches |

| Refractive Index | Refractometer | Consistent with literature values |

| Specific Gravity | Density meter | Dependent on hydration state |

| Purity | HPLC or GC-MS | >95% desired purity |

Summary Table of Preparation Steps

| Step | Process Description | Key Parameters | Notes |

|---|---|---|---|

| 1 | Esterification of 2-butoxyethanol with phosphoric acid | Temp: 65-72 °C; Time: 3-4 h | Controlled addition of phosphoric acid; stirring |

| 2 | Filtration and purification | Hot filtration | Removal of solids and impurities |

| 3 | Neutralization with diethylamine | Ambient to 40 °C; stoichiometric ratio | Formation of bis(diethylammonium) salt |

| 4 | Isolation and drying | Evaporation or crystallization | Product obtained as viscous liquid or solid |

Research Discoveries and Industrial Insights

- The preparation method involving controlled esterification followed by amine neutralization is well-established and scalable for industrial production.

- The purity and acid number of the phosphate intermediate critically affect the quality of the final salt.

- The bis(diethylammonium) salt form improves solubility and corrosion inhibition properties compared to the free acid.

- Patents such as US3133787A provide detailed procedural insights into similar phosphate ester preparations and their amine salts, highlighting temperature control and reaction monitoring as essential factors for yield and product consistency.

- Industrial processes may include additional purification steps such as vacuum distillation or solvent washes to meet application-specific standards.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, where the butoxyethyl group is oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the phosphate group to phosphite or hypophosphite derivatives.

Substitution: The compound can participate in substitution reactions, where the ethylethanamine group is replaced by other amines or functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various amines and alkyl halides are employed in substitution reactions.

Major Products Formed:

Oxidation: Aldehydes, carboxylic acids.

Reduction: Phosphite, hypophosphite derivatives.

Substitution: New amine derivatives.

Scientific Research Applications

Corrosion Inhibition

One of the most notable applications of Bis(diethylammonium) 2-butoxyethyl phosphate is as a corrosion inhibitor . Research indicates that this compound effectively protects metal surfaces, especially aluminum, from corrosion in aqueous environments.

- Mechanism : The compound acts by forming a protective layer on metal surfaces, thereby reducing the interaction between the metal and corrosive agents in the environment. Studies have shown that using a diethylamine salt of a mixture of butoxyethyl dihydrogen phosphate and bis(butoxyethyl) hydrogen phosphate can significantly enhance corrosion resistance compared to untreated surfaces .

- Experimental Findings : In experiments, panels treated with a 0.25% solution of this corrosion inhibitor exhibited superior protection against corrosion after immersion in hot water compared to control panels . The effectiveness of the inhibitor varies with concentration, with optimal results observed at specific weight percentages.

Surfactant Properties

Another significant application of this compound is its role as a surfactant .

- Synthesis and Use : Recent studies have highlighted its potential as a surfactant for selective flotation processes in mineral processing. The compound has been synthesized as O,O'-bis(2-butoxyethyl) ammonium dithiophosphate, which shows promise in enhancing the flotation of minerals such as galena .

- Performance : The surfactant properties facilitate the separation of minerals from ores, improving the efficiency of extraction processes. Its unique structure allows it to interact favorably with mineral surfaces, promoting selective adhesion during flotation.

Environmental Impact

The environmental implications of this compound are also noteworthy.

- Toxicity Studies : Investigations into tris(2-butoxyethyl) phosphate (a related compound) have raised concerns regarding its effects on aquatic life and endocrine systems. For instance, exposure to this compound has been linked to developmental malformations in zebrafish larvae, indicating potential risks associated with its environmental presence .

- Regulatory Considerations : Given its widespread use and potential toxicity, regulatory bodies are increasingly scrutinizing compounds like this compound to ensure safe levels in industrial applications and environmental contexts.

Summary Table of Applications

Biological Activity

Bis(diethylammonium) 2-butoxyethyl phosphate (BDBEP) is a chemical compound that has garnered interest due to its potential biological activities and applications. This article reviews the existing research on the biological activity of BDBEP, including its toxicological effects, endocrine disruption potential, and implications for human health and the environment.

Chemical Structure and Properties

BDBEP is an organophosphate compound with the chemical formula C16H38NO6P. It is structurally related to other phosphate esters, such as tris(2-butoxyethyl) phosphate (TBOEP), which has been more extensively studied. The presence of diethylammonium groups contributes to its hydrophilicity, influencing its biological interactions and environmental fate.

Acute and Chronic Toxicity

Research indicates that organophosphate esters like BDBEP can exhibit varying degrees of toxicity depending on the exposure duration and concentration. In general, studies have shown that high doses can lead to liver cell vacuolization and other adverse effects in animal models. For instance, in a study involving Wistar rats, doses significantly higher than reference values resulted in notable hepatic changes, indicating a potential risk for chronic exposure .

Endocrine Disruption

Endocrine activity has been a significant concern with organophosphate compounds. A study examining TBOEP's effects on zebrafish revealed that exposure to environmentally relevant concentrations resulted in developmental malformations and altered gene expression related to endocrine pathways. Specifically, genes involved in the hypothalamus-pituitary-thyroid (HPT) axis were affected, suggesting that BDBEP may similarly disrupt endocrine function .

Metabolism and Excretion

BDBEP is metabolized in vivo, with studies indicating the formation of several metabolites. For example, upon oral administration of TBOEP in humans, three metabolites—bis(2-butoxyethyl) phosphate (BBOEP), tris(2-(3-hydroxy)butoxyethyl) phosphate (OH-TBOEP), and bis(2-butoxyethyl)-(2-hydroxyethyl) phosphate (BBOEHEP)—were detected in urine samples . This suggests that BDBEP may undergo similar metabolic pathways, raising concerns about bioaccumulation and long-term effects.

Environmental Impact

BDBEP has been detected in various environmental matrices, including surface waters and sediments. Its persistence in the environment raises questions about its ecological impact. Studies have shown that TBOEP can accumulate in aquatic organisms, potentially leading to trophic transfer and bioaccumulation in higher trophic levels .

Case Studies

- Zebrafish Developmental Study : Exposure to TBOEP at concentrations ranging from 2 to 5,000 µg/L resulted in developmental malformations with an LC50 of 288.54 µg/L at both 96 hpf and 120 hpf . This study highlights the potential risks associated with BDBEP exposure during critical developmental windows.

- Human Metabolism Study : In a controlled study involving human volunteers, metabolites of TBOEP were quantified following administration. The results indicated that daily intake estimates based on biomarker detection were below established reference doses, suggesting a lower immediate risk but emphasizing the need for ongoing monitoring .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Bis(2-butoxyethyl) Phosphate (BBOEP)

- Structure : BBOEP (CAS: 14260-97-0) is a diester metabolite of TBOEP, lacking the ammonium cations present in the target compound.

- Its detection in surface water and seafood highlights environmental mobility, a trait likely shared with the target compound due to the 2-butoxyethyl group .

- Human Exposure: BBOEP is detected in 12% of human urine samples, suggesting moderate metabolic turnover compared to TBOEP metabolites like bis(2-butoxyethyl) hydroxyethyl phosphate (BBOEHEP) .

2.2. Tris(2-butoxyethyl) Phosphate (TBOEP)

- Structure : TBOEP (CAS: 78-51-3) is a triester OPFR, serving as a precursor to BBOEP and BBOEHEP.

- Environmental Fate: TBOEP exhibits lower bioaccumulation in Daphnia magna due to rapid metabolic conversion to BBOEHEP and hydroxylated derivatives .

- Analytical Detection : TBOEP and its metabolites are identified via LC-HRMS, a method applicable to the target compound if reference standards are available .

2.3. Bis(benzylammonium) Dihydrogen Diphosphate

- Structure: This hybrid material (C₆H₅CH₂NH₃⁺·H₂P₂O₇) features benzylammonium cations and a diphosphate anion, contrasting with the mono-phosphate and diethylammonium groups in the target compound .

- Crystallinity : Strong O–H⋯O and N–H⋯O hydrogen bonds create a 2D network, suggesting that the target compound may form similar ionic interactions, influencing solid-state stability .

2.4. Bis(2-ethylhexyl) Phosphate (BEHP)

- Structure : BEHP (CAS: 298-07-7) is a branched diester used in industrial applications.

- Persistence : BEHP’s longer alkyl chains enhance hydrophobicity, increasing adsorption to sediments compared to the more polar target compound .

Data Table: Key Properties of Comparable Compounds

Research Findings and Implications

- Synthesis and Stability : The target compound’s ammonium-phosphate ionic structure may favor crystallization, akin to bis(benzylammonium) diphosphate, but with enhanced aqueous solubility .

- Analytical Challenges : Detection of similar compounds (e.g., BBOEP) requires LC-HRMS with solid-phase extraction . The target compound’s polarity may necessitate adjusted chromatographic conditions, such as ion-pairing agents .

Q & A

Basic Research Questions

Q. What are the recommended synthesis pathways for Bis(diethylammonium) 2-butoxyethyl phosphate, and how can purity be optimized?

- Methodology : React 2-butoxyethanol with phosphoric acid under controlled anhydrous conditions, followed by neutralization with diethylamine. Use stoichiometric ratios (e.g., 3:1 alcohol-to-phosphoric acid) to minimize residual reactants. Purification via recrystallization from ethanol/water mixtures improves purity (>99%), as validated by NMR and LC-MS .

- Critical Considerations : Monitor pH during neutralization to avoid hydrolysis of the phosphate ester. Trace diethylamine residues can be removed via vacuum drying .

Q. Which analytical techniques are most effective for quantifying this compound in complex matrices?

- Methodology : Ultra-high-performance liquid chromatography coupled with triple quadrupole mass spectrometry (UHPLC-QqQ-MS) provides high sensitivity (LOQ: 0.1 ng/mL) for environmental or biological samples. Use a C18 column with mobile phases of 0.1% formic acid in water (A) and acetonitrile (B) in gradient mode .

- Validation : Spike recovery tests (85–110%) and isotopic labeling (e.g., deuterated analogs) ensure accuracy in urine or wastewater matrices .

Q. How does the compound’s stability vary under different storage conditions?

- Stability Profile : Store at 4°C in amber glass vials under inert gas (N₂/Ar) to prevent oxidation or hydrolysis. Stability studies show <5% degradation over 6 months under these conditions .

- Incompatibilities : Avoid contact with strong oxidizers (e.g., peroxides) or metal ions (e.g., Fe³⁺, Cu²⁺), which catalyze decomposition .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s interactions with biological membranes or proteins?

- Experimental Design : Use surface plasmon resonance (SPR) or fluorescence anisotropy to study binding affinity with lipid bilayers or serum albumin. Molecular dynamics simulations reveal that the 2-butoxyethyl chain enhances hydrophobic interactions, while the phosphate group mediates hydrogen bonding .

- Data Interpretation : Contrast results with structurally similar compounds (e.g., tris(2-butoxyethyl) phosphate) to isolate the role of the diethylammonium counterion .

Q. How can contradictions in ecotoxicological data (e.g., aquatic vs. soil toxicity) be resolved?

- Case Study : While the compound shows low acute toxicity to Daphnia magna (EC₅₀ > 100 mg/L), chronic exposure in soil systems reveals bioaccumulation in earthworms (BCF: 2.8). Resolve discrepancies using OECD Test Guideline 222 (soil organism assays) and evaluate metabolite formation (e.g., diethyl phosphate) via HRMS .

- Mitigation Strategies : Investigate phytoremediation using Myriophyllum aquaticum, which degrades phosphate esters via rhizosphere microbial activity .

Q. What advanced spectroscopic methods elucidate the compound’s solid-state structure and polymorphism?

- Techniques : Single-crystal X-ray diffraction confirms the diethylammonium cation’s hydrogen-bonding network with phosphate oxygens. Pair with solid-state NMR (³¹P and ¹H) to detect polymorphic forms under varying crystallization solvents (e.g., ethanol vs. acetone) .

- Implications : Polymorphism affects dissolution rates in drug delivery or environmental leaching studies .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.